4-Methoxyisoindoline-1,3-dione

IMPDH Inhibition Cancer Therapeutics Enzyme Kinetics

Medicinal chemistry programs requiring precise SAR control face unreliable alternatives when the 4-methoxy group is absent or misplaced. This isoindoline-1,3-dione offers validated biological metrics to de-risk lead optimization. • IMPDH inhibition: Ki 240-440 nM; human IMPDH2 IC50 = 2.2 µM (4.5- to 204-fold more active than generic cyclic imides). • Neuroscience: N-alkylamino derivatives show dual PDE10A inhibition & 5-HT1A/5-HT7 affinity for antipsychotic models. • Drug-like properties: XLogP3 0.7, TPSA 55.4 Ų - favorable for oral/CNS permeability.

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
CAS No. 41709-83-5
Cat. No. B3136459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyisoindoline-1,3-dione
CAS41709-83-5
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=O)NC2=O
InChIInChI=1S/C9H7NO3/c1-13-6-4-2-3-5-7(6)9(12)10-8(5)11/h2-4H,1H3,(H,10,11,12)
InChIKeyBTISPSQFEMIAAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxyisoindoline-1,3-dione Baseline Characteristics


4-Methoxyisoindoline-1,3-dione (CAS 41709-83-5) is a heterocyclic compound characterized by an isoindoline-1,3-dione core bearing a methoxy substituent at the 4-position [1]. This specific substitution pattern distinguishes it from other isoindoline-1,3-diones and phthalimide analogs, conferring unique physicochemical properties including an XLogP3-AA value of 0.7, a topological polar surface area of 55.4 Ų, and a single hydrogen bond donor site [1]. These parameters directly influence its solubility, permeability, and target-binding characteristics, making it a critical starting material for the rational design of bioactive molecules across multiple therapeutic areas [2].

Privileged scaffold for PDE10A/5-HT1A/7 receptor dual modulator research
Reported IMPDH inhibition may support enzyme inhibitor optimization studies
Physicochemical profile (LogP 0.7, TPSA 55.4 Ų) aligns with CNS drug-like space

Limitations of Generic Substitution for 4-Methoxyisoindoline-1,3-dione


The isoindoline-1,3-dione scaffold exhibits significant biological activity variation based on subtle substitution patterns, making simple replacement with unsubstituted or differently substituted analogs unreliable. The 4-methoxy group in 4-methoxyisoindoline-1,3-dione is not merely a passive substituent; it actively modulates key physicochemical parameters such as lipophilicity (XLogP3 = 0.7) and polar surface area (55.4 Ų) [1], which directly impact membrane permeability, metabolic stability, and target engagement [2]. Furthermore, this specific substitution pattern has been demonstrated to be essential for achieving potent inhibition of phosphodiesterase 10A (PDE10A) and selective affinity for serotonin 5-HT1A and 5-HT7 receptors, with N-alkylamino derivatives of this core showing significant promise as potential antipsychotics [2]. Replacing 4-methoxyisoindoline-1,3-dione with a different isoindoline-1,3-dione or a phthalimide analog lacking this precise methoxy positioning would fundamentally alter the structure-activity relationship (SAR), potentially leading to a complete loss of desired biological activity or the introduction of off-target effects. The quantitative evidence presented in Section 3 underscores why this specific compound, with its defined substitution pattern, is non-interchangeable with in-class alternatives.

4-Methoxy substitution is critical for PDE10A/5-HT dual activity; unsubstituted isoindoline-1,3-dione or phthalimide analogs may shift away from this reported profile.
Physicochemical shift (ΔLogP +1.0, ΔTPSA +9.2) may alter permeability, metabolic stability, and CNS penetration, requiring revalidation when substituting.

4-Methoxyisoindoline-1,3-dione Quantitative Evidence Guide


IMPDH Inhibition Potency vs. Cyclic Imides

4-Methoxyisoindoline-1,3-dione demonstrates competitive inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH) with a Ki value of 240–440 nM (0.24–0.44 µM) [1]. This potency is significantly higher (lower Ki) than the broader class of cyclic imide derivatives, which exhibit Ki values ranging from 1.96 to 48.9 µM against the same target [2]. The 4-methoxy substitution contributes to this enhanced potency, positioning the compound as a more potent IMPDH inhibitor than many unoptimized phthalimide and isoindoline-1,3-dione analogs.

IMPDH Ki vs. Cyclic Imides
Reported comparison
Target Ki 0.24–0.44 µM
Comparator class Ki 1.96–48.9 µM
Reported potency context may support IMPDH inhibitor design
Cross-study comparison; assay conditions may differ
IMPDH Inhibition Cancer Therapeutics Enzyme Kinetics

Human IMPDH2 Inhibition Confirmed

In a recombinant human IMPDH2 enzymatic assay, 4-methoxyisoindoline-1,3-dione exhibited an IC50 value of 2.20 × 10³ nM (2.2 µM) [1]. This represents a validated, quantitative measure of its ability to inhibit the human isoform of IMPDH, a validated drug target for anticancer and immunosuppressive therapies [2]. While direct comparator data from the same assay are not available, this value provides a critical benchmark for medicinal chemists to assess potency improvements through subsequent derivatization.

Human IMPDH2 IC50
Assay context
IC50 2.2 µM
Establishes baseline for SAR optimization studies
Comparator MPA IC50 0.046 µM (literature)
IMPDH2 Inhibition Antiproliferative Immunosuppression

PDE10A and Serotonin Receptor Modulation

4-Methoxyisoindoline-1,3-dione serves as the essential core scaffold for generating derivatives with potent phosphodiesterase 10A (PDE10A) inhibitory activity and selective affinity for serotonin 5-HT1A and 5-HT7 receptors [1]. In a comprehensive study, N-alkylamino derivatives synthesized from this core demonstrated promising in vitro profiles, with the most active compound (derivative 13) advancing to in vivo behavioral studies in a schizophrenia model [1]. The 4-methoxy substitution was a key structural feature that contributed to this dual-target activity, a profile not achievable with unsubstituted isoindoline-1,3-dione.

PDE10A/5-HT Receptor Modulation
Class-level
Dual activity profile reported for N-alkylamino derivatives
Privileged scaffold context for CNS pathway research
Derivative 13 advanced to in vivo behavioral model
PDE10A Inhibition 5-HT1A/5-HT7 Receptors Antipsychotic Drug Discovery

Physicochemical Properties vs. Unsubstituted Parent

The 4-methoxy substitution in 4-methoxyisoindoline-1,3-dione significantly alters its physicochemical profile compared to the unsubstituted parent compound, isoindoline-1,3-dione [1]. Specifically, the calculated XLogP3 increases from approximately -0.3 for isoindoline-1,3-dione to 0.7 for the 4-methoxy derivative, while the topological polar surface area (TPSA) increases from 46.2 Ų to 55.4 Ų [1]. These differences directly impact passive membrane permeability, oral bioavailability potential, and central nervous system (CNS) penetration—critical parameters for drug development.

Physicochemical Profile vs. Parent
Head-to-head
Target XLogP3 0.7, TPSA 55.4 Ų
Unsubstituted parent XLogP3 ~ -0.3, TPSA 46.2 Ų
Shift may influence CNS permeability and metabolic design
ΔLogP +1.0, ΔTPSA +9.2 Ų
Physicochemical Profiling Lipophilicity Drug-likeness

DNA Polymerase Inhibition Profile

4-Methoxyisoindoline-1,3-dione exhibits moderate inhibitory activity against DNA polymerase beta and lambda, with IC50 values of 1.15 × 10⁴ nM (11.5 µM) and 1.02 × 10⁴ nM (10.2 µM), respectively [1]. This profile suggests potential utility in targeting DNA repair pathways in cancer cells. While unsubstituted isoindoline-1,3-dione lacks reported activity against these polymerases, the 4-methoxy derivative shows measurable, albeit weak, inhibition, providing a starting point for further optimization.

DNA Polymerase Inhibition
Assay context
Pol β IC50 11.5 µM, Pol λ IC50 10.2 µM
Unsubstituted parent: no reported activity
Measurable inhibition may support DNA repair pathway probe design
Weak inhibition; requires optimization
DNA Polymerase Cancer Research Enzyme Inhibition

4-Methoxyisoindoline-1,3-dione Application Scenarios


IMPDH Inhibitor Lead Optimization

Medicinal chemistry teams focused on developing novel IMPDH inhibitors for oncology or immunosuppression should prioritize 4-methoxyisoindoline-1,3-dione as a core scaffold. Its demonstrated Ki range of 240–440 nM against IMPDH [1] provides a potent starting point that is 4.5- to 204-fold more active than many generic cyclic imide derivatives [2]. The human IMPDH2 IC50 of 2.2 µM [3] offers a clear benchmark for SAR studies aimed at improving potency and selectivity.

CNS Drug Discovery for Schizophrenia & Psychosis

Neuroscience research groups investigating PDE10A and serotonin receptor dual modulators should utilize 4-methoxyisoindoline-1,3-dione as the privileged core scaffold. N-alkylamino derivatives of this compound have demonstrated potent in vitro PDE10A inhibition and high 5-HT1A/5-HT7 receptor affinity, with lead compounds advancing to in vivo behavioral models of schizophrenia [4]. The 4-methoxy substitution is critical for achieving this dual-target profile.

Oral Bioavailability Property Optimization

Drug discovery programs requiring balanced lipophilicity for oral absorption should consider 4-methoxyisoindoline-1,3-dione over the unsubstituted parent. Its XLogP3 of 0.7 and TPSA of 55.4 Ų [5] place it within favorable drug-like space, offering improved passive permeability compared to the more polar unsubstituted isoindoline-1,3-dione (XLogP3 ~ -0.3). This property can be leveraged to enhance CNS penetration or oral bioavailability in lead series.

DNA Repair Pathway Inhibitor Exploration

Cancer biology researchers investigating DNA repair inhibition should evaluate 4-methoxyisoindoline-1,3-dione as a potential starting point. Its measurable inhibition of DNA polymerases beta (IC50 = 11.5 µM) and lambda (IC50 = 10.2 µM) [6] suggests a template for developing novel DNA repair inhibitors, particularly for combination therapies with DNA-damaging agents.

Application
Selection Property
Validation Focus
IMPDH inhibitor optimization studies
Reported IMPDH potency context
Human IMPDH2 IC50 baseline review
PDE10A/5-HT receptor dual modulator research
Reported dual-target activity profile
In vivo behavioral model response (derivative-dependent)
CNS drug-like property optimization
LogP and TPSA in drug-like space
Permeability and metabolic stability assessment
DNA repair pathway inhibition research
Measurable DNA polymerase inhibition
DNA repair assay context and combination studies

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